molecular formula C14H17N3OS B6637055 [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol

[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol

Cat. No. B6637055
M. Wt: 275.37 g/mol
InChI Key: MJHJNUKODWOQBK-UHFFFAOYSA-N
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Description

[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol is its potential therapeutic applications. The compound has shown promising results in various preclinical studies and has the potential to be developed into a new drug. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in the laboratory.

Future Directions

There are several future directions for research on [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol. One of the areas of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to exhibit neuroprotective properties and has the potential to be developed into a new drug for these disorders. Another area of interest is its potential use in the treatment of cancer. The compound has been found to induce apoptosis in cancer cells and has the potential to be developed into a new cancer therapy.

Synthesis Methods

The synthesis of [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol can be achieved through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of cyclopropylamine, phenylethyl bromide, and thioacetic acid in the presence of a catalyst to yield the intermediate product. This intermediate product is then reacted with triazole and formaldehyde to obtain the final product.

Scientific Research Applications

[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-10-13-15-16-14(17(13)12-6-7-12)19-9-8-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHJNUKODWOQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2SCCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol

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